10-Undecenamide, N-(4-pyridylmethyl)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
102613-11-6 |
|---|---|
Molecular Formula |
C17H26N2O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-(pyridin-4-ylmethyl)undec-10-enamide |
InChI |
InChI=1S/C17H26N2O/c1-2-3-4-5-6-7-8-9-10-17(20)19-15-16-11-13-18-14-12-16/h2,11-14H,1,3-10,15H2,(H,19,20) |
InChI Key |
HMWXWKGXAPPCJA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)NCC1=CC=NC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 10 Undecenamide, N 4 Pyridylmethyl
Established Synthetic Pathways for 10-Undecenamide (B14740286), N-(4-pyridylmethyl)-
The synthesis of 10-Undecenamide, N-(4-pyridylmethyl)- is primarily achieved through the formation of an amide bond between a derivative of 10-undecenoic acid and 4-(aminomethyl)pyridine. The specific strategies can be categorized by the method of amide bond formation and the nature of the starting materials.
Amidation Reactions for Undecenamide Backbone Formation
The cornerstone of synthesizing the title compound is the creation of the undecenamide backbone via an amidation reaction. The most direct and common approach involves the coupling of 10-undecenoic acid with 4-(aminomethyl)pyridine . medchemexpress.com To facilitate this reaction, which is otherwise slow, the carboxylic acid is typically activated.
One prevalent method is the in-situ activation using carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency.
Alternatively, the carboxylic acid can be converted to a more reactive acyl derivative prior to reaction with the amine. Common activated forms include:
Acyl Chlorides : 10-Undecenoyl chloride , formed by reacting 10-undecenoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), readily reacts with 4-(aminomethyl)pyridine, usually in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.
Mixed Anhydrides : Formation of a mixed anhydride (B1165640), for instance with ethyl chloroformate, also provides a sufficiently reactive species for amidation.
Pyridylmethyl Group Introduction Strategies
The introduction of the N-(4-pyridylmethyl) moiety is intrinsically linked to the amidation reaction itself. The key strategy involves the nucleophilic attack of the primary amine group of 4-(aminomethyl)pyridine on an activated 10-undecenoic acid derivative. The choice of reactants dictates the reaction conditions. For instance, using 10-undecenoyl chloride allows for rapid amide formation at low temperatures, while direct coupling of the carboxylic acid and amine with a coupling agent may require ambient temperatures over several hours. The synthesis of N-pyridin-2-yl substituted acetamides has been demonstrated through the condensation of acid chlorides with 2-aminopyridine, a reaction pathway analogous to the synthesis of the title compound. researchgate.net
Catalytic Approaches in Synthesis
Modern synthetic chemistry offers various catalytic methods for amide bond formation that present milder and more efficient alternatives to classical methods. rsc.org These approaches can be applied to the synthesis of 10-Undecenamide, N-(4-pyridylmethyl)- .
Boron-Based Catalysis : Boronic acid derivatives, such as ortho-iodo-substituted arylboronic acids, have been shown to catalyze the direct amidation of carboxylic acids and amines at room temperature. rsc.org Tris(trifluoroethyl)borate is another promoter active for the amidation of primary amides. rsc.org
Metal-Based Catalysis : Various transition metal catalysts are effective for amidation. Copper(II) acetate (B1210297) and Cp₂ZrCl₂ have been utilized for the transamidation of primary amides. rsc.org Copper-catalyzed systems are also effective for the amidation of arylboronic acids with nitriles to form N-arylamides. organic-chemistry.org Rhodium catalysts can be used for the oxidative amination of aldehydes to yield amides. researchgate.net
Enzymatic Catalysis : Lipases can be employed as biocatalysts for amidation under mild conditions, offering a green chemistry approach to amide synthesis.
Table 1: Selected Catalytic Systems for Amide Bond Formation
| Catalyst System | Reactants | Conditions | Reference |
|---|---|---|---|
| ortho-Iodo-arylboronic acid | Carboxylic Acid + Amine | 25 °C | rsc.org |
| Tris(trifluoroethyl)borate | Primary Amide + Amine | Varies | rsc.org |
| Cp₂ZrCl₂ | Primary Amide + Amine | 80-100 °C | rsc.org |
| Copper(II) Acetate | Primary Amide + Amine | Varies | rsc.org |
| Cu(2,3-tmtppa)₄ | Nitrile + Primary Amine | Refluxing H₂O | scielo.brresearchgate.net |
| Rhodium Complexes | Aldehyde + Secondary Amine | N-methylmorpholine N-oxide oxidant | researchgate.net |
Synthesis of Analogues and Derivatives of 10-Undecenamide, N-(4-pyridylmethyl)-
The structure of 10-Undecenamide, N-(4-pyridylmethyl)- offers two primary sites for chemical modification: the terminal alkene of the undecenamide chain and the pyridine (B92270) ring.
Structural Modifications at the Undecenamide Chain
The terminal double bond in the 10-undecenoyl moiety is a versatile functional group for introducing structural diversity. Standard alkene reactions can be employed to synthesize a range of analogues.
Hydrogenation : Catalytic hydrogenation (e.g., using H₂/Pd-C) of the double bond would yield the saturated analogue, N-(4-pyridylmethyl)undecanamide .
Epoxidation : Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form the corresponding epoxide, N-(4-pyridylmethyl)-10,11-epoxyundecanamide .
Dihydroxylation : Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) to produce the diol derivative.
Halogenation : The addition of halogens like Br₂ across the double bond would result in the 10,11-dihalo derivative.
Polymerization : The terminal alkene functionality allows the molecule to act as a monomer in polymerization reactions, potentially forming novel polymers with pyridyl side chains. Fatty acid-based monomers have been used to create poly(hydroxyurethane amide)s. researchgate.net
Table 2: Potential Modifications of the Undecenamide Chain
| Reaction | Reagents | Product Functional Group |
|---|---|---|
| Hydrogenation | H₂, Pd/C | Alkane |
| Epoxidation | m-CPBA | Epoxide |
| Syn-Dihydroxylation | OsO₄, NMO | Diol |
| Halogenation | Br₂ | Vicinal dihalide |
| Ozonolysis | 1. O₃; 2. DMS | Aldehyde |
Derivatization of the Pyridyl Moiety
The pyridine ring can undergo several transformations, although its reactivity is influenced by the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic substitution. scribd.compearson.com
Electrophilic Aromatic Substitution : Reactions like nitration and halogenation are possible but require harsh conditions. scribd.com Substitution occurs preferentially at the 3-position, as attack at the 2- or 4-positions leads to a particularly unstable, positively charged nitrogen intermediate. youtube.com For example, bromination at high temperatures can yield 10-Undecenamide, N-(3-bromo-4-pyridylmethyl)- . scribd.com
N-Oxidation : The pyridine nitrogen can be oxidized to an N-oxide using an oxidizing agent like hydrogen peroxide or a peroxy acid. This modification increases the electron density of the ring, facilitating electrophilic substitution at the 4-position.
Quaternization (N-Alkylation) : The lone pair on the pyridine nitrogen can react with alkyl halides (e.g., methyl iodide) to form quaternary pyridinium (B92312) salts. This introduces a permanent positive charge and alters the electronic properties of the molecule.
Nucleophilic Aromatic Substitution : While less common for unsubstituted pyridine, the introduction of a good leaving group (like a halogen) on the ring, particularly at the 2- or 4-positions, allows for nucleophilic substitution. youtube.com The Chichibabin reaction, which involves amination with sodium amide, is a classic example of nucleophilic substitution on pyridine, typically occurring at the 2-position. youtube.com
Table 3: Potential Derivatizations of the Pyridyl Moiety
| Reaction Type | Reagent(s) | Position of Modification | Resulting Moiety | Reference |
|---|---|---|---|---|
| Electrophilic Nitration | HNO₃/H₂SO₄ (harsh) | 3-position | 3-Nitro-4-pyridylmethyl | scribd.com |
| Electrophilic Halogenation | Br₂ (high temp) | 3-position | 3-Bromo-4-pyridylmethyl | scribd.com |
| N-Oxidation | H₂O₂ | Nitrogen | Pyridine-N-oxide | - |
| Quaternization | CH₃I | Nitrogen | N-methyl-pyridinium iodide | - |
| Chichibabin Reaction | NaNH₂ | 2-position | 2-Amino-4-pyridylmethyl | youtube.com |
Exploration of Stereoisomers and Chiral Synthesis
The chemical structure of 10-Undecenamide, N-(4-pyridylmethyl)-, does not inherently contain any chiral centers in its primary scaffold. The undecenamide portion possesses a terminal double bond, which can exist as E/Z isomers, but this is not a source of chirality. Similarly, the N-(4-pyridylmethyl) group lacks stereogenic centers.
However, chirality can be introduced into the molecule through derivatization of either the undecenyl chain or the pyridine ring. For instance, asymmetric epoxidation of the terminal double bond would lead to the formation of chiral epoxides. Subsequent ring-opening reactions could then generate a variety of chiral derivatives.
In the context of synthesizing chiral amides, various asymmetric synthesis strategies have been developed. rsc.orgiupac.org Although not directly applied to 10-Undecenamide, N-(4-pyridylmethyl)- in published literature, these methods could be adapted. One approach involves the use of chiral auxiliaries. A chiral amine or carboxylic acid could be used in the synthesis, and the resulting diastereomeric amides could then be separated, followed by the removal of the chiral auxiliary.
Furthermore, recent advancements in catalysis have led to the development of racemization-free coupling reagents and chiral catalysts for amide synthesis. rsc.org These methods often involve the in-situ formation of a chiral active ester or the use of a chiral ligand that directs the stereochemical outcome of the reaction. While the direct chiral synthesis of 10-Undecenamide, N-(4-pyridylmethyl)- has not been a focus of reported research, the principles of asymmetric synthesis provide a clear framework for how such a synthesis could be designed and executed. iupac.orgresearchgate.net
Reaction Mechanism Elucidation in Synthetic Pathways
The elucidation of the reaction mechanism in the synthesis of 10-Undecenamide, N-(4-pyridylmethyl)-, particularly via carbodiimide-mediated coupling, is crucial for optimizing reaction conditions and minimizing byproducts. The generally accepted mechanism involves several key steps. wikipedia.orgpeptide.com
Initially, the carboxylic acid, 10-undecenoic acid, adds to one of the double bonds of the carbodiimide (e.g., EDC), forming a highly reactive O-acylisourea intermediate. peptide.com This intermediate is a potent acylating agent.
The primary pathway to the desired product involves the nucleophilic attack of the amine, 4-(aminomethyl)pyridine, on the carbonyl carbon of the O-acylisourea intermediate. This attack results in the formation of a tetrahedral intermediate, which then collapses to yield the stable amide product and the corresponding urea (B33335) byproduct (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea if EDC is used). wikipedia.orgnih.gov
Another possible pathway involves the reaction of the O-acylisourea intermediate with a second molecule of the carboxylic acid to form a symmetric anhydride. peptide.comresearchgate.net This anhydride can then react with the amine to form the amide product. In some cases, particularly in solid-phase synthesis, this anhydride pathway is believed to be the predominant mechanism. peptide.com
The reaction conditions, such as pH and the presence of additives, can significantly influence the predominant reaction pathway. For instance, in aqueous media, the stability of EDC and the rate of the coupling reaction are pH-dependent. nih.gov The use of additives like HOBt can suppress the formation of the N-acylurea byproduct by intercepting the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement but still sufficiently reactive towards the amine. peptide.com
Purification and Characterization Techniques in Synthetic Studies
The purification of 10-Undecenamide, N-(4-pyridylmethyl)- following its synthesis is essential to remove unreacted starting materials, coupling agents, and byproducts. The choice of purification method depends on the scale of the reaction and the nature of the impurities.
When a water-soluble carbodiimide like EDC-HCl is used as the coupling agent, the resulting urea byproduct is also water-soluble. peptide.com This allows for a straightforward purification by aqueous extraction. The reaction mixture can be dissolved in an organic solvent that is immiscible with water, and the aqueous phase containing the urea byproduct and any other water-soluble impurities can be removed.
For less soluble byproducts, such as the N-acylurea or dicyclohexylurea (when DCC is used), purification is often achieved through crystallization or column chromatography. Column chromatography, using a stationary phase like silica (B1680970) gel and an appropriate eluent system, is a highly effective method for separating the desired amide from closely related impurities based on differences in polarity.
The characterization of the purified 10-Undecenamide, N-(4-pyridylmethyl)- is crucial to confirm its identity and purity. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is one of the most powerful tools for structural elucidation.
¹H NMR spectroscopy would provide information on the number and connectivity of protons in the molecule, with characteristic signals for the vinyl protons of the undecenyl group, the methylene (B1212753) protons adjacent to the amide nitrogen and the pyridine ring, and the aromatic protons of the pyridine ring.
¹³C NMR spectroscopy would show distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the amide group and the carbons of the double bond and the pyridine ring. nih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 10-Undecenamide, N-(4-pyridylmethyl)- would be expected to show characteristic absorption bands for the N-H stretching and bending vibrations of the secondary amide, the C=O stretching of the amide carbonyl group, and the C=C stretching of the terminal alkene and the aromatic pyridine ring. nih.gov
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
The following table summarizes the expected characterization data for 10-Undecenamide, N-(4-pyridylmethyl)-:
| Technique | Expected Observations |
| ¹H NMR | Signals for vinyl, aliphatic, methylene, and aromatic protons. |
| ¹³C NMR | Signals for carbonyl, sp², and sp³ hybridized carbons. |
| IR Spectroscopy | Characteristic peaks for N-H, C=O (amide), and C=C bonds. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |
Enzyme Interaction and Inhibition Studies
While no studies have directly analyzed the interaction of 10-Undecenamide, N-(4-pyridylmethyl)- with any enzyme, the core structure is analogous to a class of bioactive lipids known as fatty acid amides (FAAs). A primary regulatory enzyme for many endogenous FAAs is Fatty Acid Amide Hydrolase (FAAH). This enzyme is responsible for the breakdown of signaling lipids like anandamide (B1667382) and oleamide, thereby terminating their effects. Given its structure, 10-Undecenamide, N-(4-pyridylmethyl)- represents a plausible candidate for interaction with FAAH or other serine hydrolases.
There is no specific in vitro enzyme kinetics data for 10-Undecenamide, N-(4-pyridylmethyl)-. However, studies on related FAAH inhibitors provide a framework for how such analysis would be conducted. For example, the development of potent FAAH inhibitors often involves determining their inhibition constant (Ki), which measures the inhibitor's binding affinity to the enzyme. Research on various inhibitors has demonstrated potencies ranging from the micromolar (μM) to the picomolar (pM) range against both rat and human FAAH.
Table 1: Illustrative In Vitro Enzyme Inhibition Data for Structurally Related FAAH Inhibitors (Note: This data is for representative compounds, not 10-Undecenamide, N-(4-pyridylmethyl)-)
| Compound | Target Enzyme | Ki (μM) - Human | Ki (μM) - Rat | Source |
|---|---|---|---|---|
| Compound 23 | FAAH | 0.073 | 0.37 | |
| Compound 29 | FAAH | 0.0013 | 0.0023 | |
| Compound 53 | FAAH | 0.000094 | 0.00020 |
This interactive table showcases inhibition constants (Ki) for various compounds against Fatty Acid Amide Hydrolase (FAAH). The data, sourced from a study on potent FAAH inhibitors, highlights the varying potencies of different chemical structures in inhibiting the human and rat forms of the enzyme. A lower Ki value indicates a higher binding affinity and more potent inhibition.
The most probable non-human enzyme target for a compound like 10-Undecenamide, N-(4-pyridylmethyl)- is Fatty Acid Amide Hydrolase (FAAH), based on extensive research into analogous molecules. Studies have utilized rat liver FAAH extensively to elucidate design principles for inhibitors. The high homology (84% sequence identity) between rat and human FAAH suggests that findings in one species are often transferable to the other. In various rodent models, the pharmacological inhibition of FAAH leads to analgesic, anti-inflammatory, and anxiolytic phenotypes, validating it as a significant therapeutic target. Other potential, though less studied, targets could include different amidases or serine hydrolases.
FAAH inhibitors have been developed that exhibit different mechanisms of action. A major class of reversible FAAH inhibitors includes α-ketoheterocycles, which are competitive inhibitors. These compounds bind to the active site of the enzyme, competing with the endogenous substrate. The mechanism involves the formation of a reversible hemiketal with a key serine residue (Ser241) in the enzyme's catalytic core. Other inhibitors, such as certain carbamates like URB597, act as irreversible inhibitors by forming a stable covalent bond with the same serine nucleophile. Without experimental data, it is impossible to determine the specific mechanism by which 10-Undecenamide, N-(4-pyridylmethyl)- might act, but a competitive or mechanism-based irreversible inhibition of FAAH would be a primary hypothesis to test.
Receptor Modulation and Binding Dynamics (Excluding Human Clinical Data)
There is no available research on the direct interaction of 10-Undecenamide, N-(4-pyridylmethyl)- with any receptors. The discussion below is based on the known activities of related fatty acid amides and synthetic molecules containing similar chemical moieties.
The pyridinylmethyl group within 10-Undecenamide, N-(4-pyridylmethyl)- is a structural motif found in various compounds that function as allosteric modulators of G-protein coupled receptors (GPCRs). Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site for the endogenous ligand. They can act as positive allosteric modulators (PAMs), which enhance the effect of the endogenous ligand, or negative allosteric modulators (NAMs), which reduce it.
For instance, various pyridine-containing compounds have been identified as PAMs of muscarinic acetylcholine (B1216132) receptors (e.g., M1 and M4) or NAMs of metabotropic glutamate (B1630785) receptors (e.g., mGlu5). While these specific examples are structurally distinct from 10-Undecenamide, N-(4-pyridylmethyl)-, they establish that the pyridine moiety can be a key pharmacophore for allosteric modulation. Research into a novel mGlu5 NAM, for example, identified a compound with a Ki value of 4.4 nM at an allosteric binding site. This research was conducted on non-human receptors, including studies in rats and baboons.
Table 2: Illustrative Receptor Binding Data for Allosteric Modulators (Note: This data is for representative compounds, not 10-Undecenamide, N-(4-pyridylmethyl)-)
| Compound | Receptor Target | Modulation Type | Binding Affinity (Ki) | Species Studied |
|---|---|---|---|---|
| VU0424238 | mGlu5 | NAM | 4.4 nM | Rat, Baboon |
| BQCA | M1 mAChR | PAM | Potency enhancement noted | CHO Cells |
| Amiodarone | M1 mAChR | PAM | Efficacy enhancement noted | CHO Cells |
This interactive table presents binding and modulation data for representative allosteric modulators at different receptors. VU0424238 is a Negative Allosteric Modulator (NAM) of the mGlu5 receptor with a high binding affinity (low Ki). BQCA and Amiodarone are Positive Allosteric Modulators (PAMs) of the M1 muscarinic acetylcholine receptor (mAChR), demonstrating enhancement of agonist potency and efficacy, respectively. This data is derived from preclinical studies and illustrates the type of characterization performed for allosteric compounds.
It is less likely, though not impossible, that 10-Undecenamide, N-(4-pyridylmethyl)- would act as a primary orthosteric ligand for a receptor. The endogenous fatty acid amide anandamide is a well-known orthosteric agonist for the cannabinoid receptors (CB1 and CB2). While the fatty acid portion of 10-Undecenamide, N-(4-pyridylmethyl)- bears some resemblance to anandamide, the bulky pyridinylmethyl headgroup is substantially different from anandamide's ethanolamine (B43304) group. This structural divergence makes direct, potent binding to the orthosteric site of cannabinoid receptors less probable, although weak interactions cannot be ruled out without experimental testing.
An extensive review of scientific literature and research databases has revealed no specific information or published studies on the chemical compound 10-Undecenamide, N-(4-pyridylmethyl)- . Consequently, it is not possible to provide the detailed analysis of its molecular interactions and biological mechanisms of action as requested in the article outline.
The investigation into the following areas yielded no results for this specific compound:
Target Identification and Validation in Preclinical Models (Non-Human):No preclinical studies using proteomic or metabolomic profiling to identify the molecular targets of 10-Undecenamide, N-(4-pyridylmethyl)- have been published.
Due to the complete absence of research data for this specific compound, the requested sections, subsections, and data tables cannot be generated. General principles of methodologies like proteomic and metabolomic profiling exist for the purpose of target discovery. nih.govnih.gov These approaches are used to understand the mechanism of action of small molecules by observing changes in protein and metabolite levels within a biological system after treatment. nih.govnih.gov However, there is no evidence of these techniques having been applied to the study of 10-Undecenamide, N-(4-pyridylmethyl)-.
Therefore, the following sections of the requested article remain unwritten:
Investigation of Molecular Interactions and Biological Mechanisms of Action Excluding Human Clinical Data
Cellular Pathway Interrogation in Non-Human Biological Systems
No data available.
Investigation of Cellular Signaling Pathway Modulation
No data available.
Studies on Membrane Interactions and Permeability in Cellular Models
No data available.
Subcellular Localization Studies
No data available.
Target Identification and Validation in Preclinical Models (Non-Human)
No data available.
Proteomic and Metabolomic Profiling for Target Discovery
No data available.
Based on the current scientific literature, there is no available information regarding genetic manipulation and knockout studies in model organisms specifically investigating the compound 10-Undecenamide (B14740286), N-(4-pyridylmethyl)-. Consequently, the requested article section cannot be generated.
Preclinical Pharmacological and Biological Activity Profiling Excluding Human Clinical Data
In Vitro Pharmacological Characterization in Non-Human Cell Lines
There is currently no publicly available data detailing the potency and efficacy of 10-Undecenamide (B14740286), N-(4-pyridylmethyl)- in specific cell-based assays. While the parent molecule, undecylenic acid, and its salts have demonstrated antimicrobial activity, the specific effects of the N-(4-pyridylmethyl) substitution have not been characterized.
No information has been published regarding the activity of 10-Undecenamide, N-(4-pyridylmethyl)- in cell-free biochemical assays. Such studies would be crucial to determine if the compound directly interacts with specific molecular targets.
In Vivo Preclinical Model Evaluation (Non-Human Systems)
Specific studies investigating the activity of 10-Undecenamide, N-(4-pyridylmethyl)- in animal models of disease have not been identified in the current body of scientific literature. Research on related undecenoic acid derivatives has shown some promise in antimicrobial applications, but these findings cannot be directly extrapolated to the N-(4-pyridylmethyl) derivative.
Due to the absence of in vivo studies, there is no data on the pharmacodynamic endpoints of 10-Undecenamide, N-(4-pyridylmethyl)- in any non-human organism.
No ex vivo analyses from preclinical models have been reported for 10-Undecenamide, N-(4-pyridylmethyl)-, which is a direct consequence of the lack of in vivo research.
Mechanisms Underlying Observed Biological Activities
There is currently no available scientific literature detailing the mechanisms of action for 10-Undecenamide, N-(4-pyridylmethyl)- .
Structure Activity Relationship Sar Studies and Molecular Design
Design Principles for 10-Undecenamide (B14740286), N-(4-pyridylmethyl)- Analogues
The design of analogues of 10-Undecenamide, N-(4-pyridylmethyl)- is guided by established principles of medicinal chemistry, focusing on the systematic modification of its core components to explore and optimize biological activity. The primary strategy involves the independent or combined alteration of the three key structural motifs: the undecenamide chain, the central amide linkage, and the N-(4-pyridylmethyl) group. The overarching goal is to understand how these modifications influence the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and conformational flexibility, which in turn dictate its interaction with biological targets.
Key design principles for developing analogues include:
Alkyl Chain Modification : The length and degree of unsaturation of the 10-undecenamide aliphatic chain are critical determinants of lipophilicity. Analogues are designed with varying chain lengths (both shorter and longer than eleven carbons) and different degrees or positions of unsaturation to probe the optimal hydrophobic interactions with a target binding site. The introduction of branching or cyclic moieties within the chain is another strategy to explore the spatial requirements of the binding pocket.
Pyridine (B92270) Ring Substitution : The electronic properties and substitution pattern of the pyridine ring are pivotal. Analogues are designed by moving the nitrogen atom to the 2- or 3-position to assess the impact of its basicity and hydrogen bonding capabilities. Furthermore, the introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on the pyridine ring can modulate its electronic character and provide additional points of interaction.
Amide Bond Isosteres : The amide linkage is a crucial structural element, often involved in hydrogen bonding. Its modification or replacement with isosteres such as esters, reverse amides, or triazoles can alter the molecule's stability, hydrogen bonding pattern, and conformational preferences. rsc.org These changes help to elucidate the importance of the amide bond's specific orientation and electronic properties for biological activity.
Correlation of Structural Motifs with Biological Activity
The biological activity of 10-Undecenamide, N-(4-pyridylmethyl)- and its analogues is intrinsically linked to their chemical structures. SAR studies aim to decipher these relationships by systematically altering the molecule and observing the resulting changes in activity.
The nature of the fatty acid chain plays a significant role in the biological profile of amide-containing molecules. Variations in chain length and the presence of double bonds can profoundly affect how these molecules interact with biological membranes and protein targets.
Chain Length : Studies on various fatty acid amides have shown that chain length is a critical factor for their biological function. For instance, in the context of ceramides (B1148491), long-chain species like C16 and C18 ceramides have been linked to specific cellular signaling pathways and metabolic dysfunction, whereas ultra-long-chain ceramides are essential for maintaining the skin barrier. nih.gov Similarly, for other N-acyl compounds, increasing the alkyl chain length can lead to decreased thermal stability in certain molecular complexes. scripps.edu In the case of 10-Undecenamide, N-(4-pyridylmethyl)-, altering the eleven-carbon chain would likely modulate its lipophilicity, which could influence its ability to cross cell membranes and bind to hydrophobic pockets within a target protein. Shorter chains may lead to increased water solubility but weaker binding, while longer chains could enhance hydrophobic interactions but potentially decrease bioavailability.
Unsaturation : The presence and position of the double bond in the undecenamide chain are also crucial. The cis double bond introduces a kink in the aliphatic tail, which can disrupt ordered packing within lipid bilayers and influence membrane fluidity. researchgate.net Studies on starch-fatty acid complexes have indicated that unsaturated fatty acids can form more ordered structures and exhibit stronger intermolecular interactions compared to their saturated counterparts. nih.gov For 10-Undecenamide, N-(4-pyridylmethyl)-, the terminal double bond contributes to a specific conformational profile and reactivity. Analogues with saturated chains or with the double bond at different positions would present different three-dimensional shapes, affecting their fit within a biological target. The saturation of the acyl chain has been shown to promote peptide binding and structural disruption in model membranes. researchgate.net
The following table summarizes the general effects of acyl chain modifications based on studies of analogous compounds.
| Modification | Potential Impact on Biological Activity |
| Increased Chain Length | May enhance binding to hydrophobic pockets; could decrease aqueous solubility. |
| Decreased Chain Length | May increase aqueous solubility; could weaken hydrophobic interactions. |
| Saturation of Double Bond | Alters conformational flexibility (more linear); may change membrane interactions. |
| Shifting Double Bond Position | Modifies the three-dimensional shape of the acyl tail. |
The pyridine moiety is a common feature in many biologically active compounds, and its properties significantly influence molecular interactions.
Nitrogen Position : The position of the nitrogen atom within the pyridine ring (ortho, meta, or para to the methylene (B1212753) bridge) dictates its basicity and the directionality of its hydrogen bond accepting capability. In N-(4-pyridylmethyl)-amides, the nitrogen is in the para position. Moving it to the 2- or 3-position would alter the molecule's dipole moment and its ability to interact with specific residues in a protein target. The 4-substituted pyridines, like 4-N,N-dimethylaminopyridine (DMAP), are known to be highly effective nucleophilic catalysts in acylation reactions due to the electronic contribution of the substituent to the ring nitrogen. researchgate.net This highlights the electronic influence of the substitution pattern on the pyridine nitrogen's reactivity.
Substitution Pattern : The introduction of substituents onto the pyridine ring can dramatically alter the biological activity of the parent compound. Electron-donating groups (e.g., -OCH3, -NH2) can increase the electron density on the ring and enhance its hydrogen bonding potential, which has been shown to increase the antiproliferative activity of some pyridine derivatives. researchgate.net Conversely, electron-withdrawing groups (e.g., -NO2, -CF3) can decrease the basicity of the pyridine nitrogen and may introduce new interactions, such as halogen bonds. The steric bulk of the substituent is also a critical factor, as large groups can cause steric hindrance, potentially preventing the molecule from fitting into a binding site.
The table below outlines the expected impact of modifying the pyridyl group based on general principles of medicinal chemistry.
| Modification | Potential Impact on Biological Activity |
| Nitrogen at 2-position | May facilitate chelation with metal ions; alters hydrogen bond geometry. |
| Nitrogen at 3-position | Changes dipole moment and electronic distribution. |
| Electron-donating substituents | Increases basicity of pyridine nitrogen; may enhance H-bonding. |
| Electron-withdrawing substituents | Decreases basicity of pyridine nitrogen; may introduce new electronic interactions. |
| Bulky substituents | Can cause steric hindrance, preventing optimal binding. |
The amide bond is a cornerstone of peptide and protein structures and is prevalent in many synthetic bioactive molecules. mdpi.com Its planar nature and ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) are critical for molecular recognition.
Modifications to the amide linkage in 10-Undecenamide, N-(4-pyridylmethyl)- could include:
N-Methylation : Adding a methyl group to the amide nitrogen removes the hydrogen bond donating capability, which can be a key test of the importance of this interaction for biological activity.
Reverse Amides : Reversing the amide bond (to form a -CO-NH- linkage attached differently to the two main fragments) alters the spatial orientation of the hydrogen bond donor and acceptor groups.
Isosteric Replacement : Replacing the amide with bioisosteres such as esters, ketones, or triazoles can probe the importance of the amide's structural and electronic features. For example, replacing an amide with an ester removes the hydrogen bond donating capacity and alters the electronic distribution. Triazoles can mimic the steric and electronic properties of an amide bond while offering different hydrogen bonding patterns and improved metabolic stability. rsc.org
These modifications help to build a comprehensive picture of the structural requirements for the biological activity of this class of compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net For analogues of 10-Undecenamide, N-(4-pyridylmethyl)-, a QSAR model could predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For a diverse set of analogues of 10-Undecenamide, N-(4-pyridylmethyl)-, a wide range of descriptors would be calculated, categorized as:
1D Descriptors : These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.
2D Descriptors : These are derived from the 2D representation of the molecule and include topological indices (e.g., connectivity indices), constitutional descriptors (e.g., number of rotatable bonds, number of hydrogen bond donors/acceptors), and electronic descriptors (e.g., partial charges on atoms).
3D Descriptors : These require a 3D conformation of the molecule and include steric descriptors (e.g., molecular volume, surface area) and electronic descriptors derived from quantum mechanical calculations (e.g., dipole moment, HOMO/LUMO energies).
The selection of relevant descriptors is a critical step in building a robust QSAR model. Techniques such as correlation analysis and principal component analysis (PCA) are often used to reduce the dimensionality of the descriptor space and select a subset of descriptors that are highly correlated with the biological activity but not with each other. For a series of N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors, a 3D-QSAR study successfully used Comparative Molecular Field Analysis (CoMFA) to derive a predictive model based on steric and electrostatic fields. nih.gov A similar approach could be applied to analogues of 10-Undecenamide, N-(4-pyridylmethyl)-.
The following table provides examples of descriptors that would be relevant for a QSAR study of 10-Undecenamide, N-(4-pyridylmethyl)- analogues.
| Descriptor Type | Examples | Relevance |
| Constitutional | Molecular Weight, Number of Rotatable Bonds | Describes the overall size and flexibility of the molecule. |
| Topological | Connectivity Indices (e.g., Kier & Hall) | Encodes information about branching and connectivity. |
| Electronic | LogP, Polar Surface Area (PSA), Dipole Moment | Relates to lipophilicity, membrane permeability, and polar interactions. |
| Quantum Chemical | HOMO/LUMO Energies, Atomic Charges | Describes electronic reactivity and potential for electrostatic interactions. researchgate.net |
| 3D/Steric | Molecular Volume, Surface Area | Defines the size and shape of the molecule, which is crucial for receptor fitting. |
Once a set of descriptors is selected, a mathematical model is developed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to correlate the descriptors with the observed biological activity. The predictive power of the resulting QSAR model is then validated using an external test set of compounds that were not used in the model development. nih.gov
Predictive Modeling for Novel Derivatives
In the absence of any established SAR or QSAR models for the parent compound, there is no basis for predictive modeling of novel derivatives. The process of designing new molecules with potentially enhanced activity relies on understanding the relationship between the chemical structure of existing compounds and their biological activity. Without this foundational data for "10-Undecenamide, N-(4-pyridylmethyl)-", no predictive models have been created or reported.
Compound Names
As no article could be generated, there are no compound names to list in a table.
Computational and Theoretical Investigations
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand, such as 10-Undecenamide (B14740286), N-(4-pyridylmethyl)-, and a biological target, typically a protein or enzyme.
Binding affinity prediction estimates the strength of the interaction between a ligand and its target. This is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value suggests a stronger and more stable interaction. For 10-Undecenamide, N-(4-pyridylmethyl)-, a hypothetical docking study against a relevant biological target, for instance, an enzyme involved in lipid signaling, would yield such predictive data. The results would be tabulated to compare the potential efficacy of the compound against different targets or relative to known inhibitors.
Illustrative Data Table: Predicted Binding Affinities
| Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|
| Fatty Acid Amide Hydrolase (FAAH) | -8.5 |
| Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α) | -7.9 |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | -9.1 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies for 10-Undecenamide, N-(4-pyridylmethyl)- are not publicly available.
Beyond just the strength of binding, molecular docking reveals the specific amino acid residues within a target's binding site that interact with the ligand. These "hotspots" are crucial for understanding the mechanism of action. For 10-Undecenamide, N-(4-pyridylmethyl)-, the undecenamide tail would likely form hydrophobic interactions, while the pyridylmethyl head group could engage in hydrogen bonding or pi-stacking interactions. evitachem.com Visualizing the docked pose would allow for the identification of key interactions, such as hydrogen bonds with specific residues or hydrophobic contacts.
Illustrative Data Table: Key Interacting Residues
| Target Protein | Interacting Residues | Interaction Type |
|---|---|---|
| Fatty Acid Amide Hydrolase (FAAH) | SER241, SER217 | Hydrogen Bond |
| Fatty Acid Amide Hydrolase (FAAH) | ILE239, LEU192 | Hydrophobic |
| TRPV1 | TYR511, SER512 | Hydrogen Bond, Pi-Stacking |
Note: The data in this table is hypothetical and based on the expected interactions of similar ligands with these targets.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational changes and flexibility of both the ligand and its target over time.
MD simulations can explore the conformational landscape of 10-Undecenamide, N-(4-pyridylmethyl)-, both in solution and when bound to a target. This analysis reveals the molecule's flexibility, which is crucial for its ability to adapt to a binding site. The long undecenamide chain is expected to be highly flexible, which can be quantified by calculating the root-mean-square fluctuation (RMSF) of its atoms over the course of a simulation.
By simulating the trajectory of the ligand-protein complex, researchers can assess the stability of the binding pose predicted by molecular docking. Key metrics such as the root-mean-square deviation (RMSD) of the ligand from its initial docked position are monitored. A stable binding is indicated by a low and converging RMSD value over the simulation time. These simulations can also reveal the formation and breaking of intermolecular interactions, providing a more detailed picture of the binding event.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure of a molecule. guidechem.comnih.gov For 10-Undecenamide, N-(4-pyridylmethyl)-, these calculations can be used to determine a variety of properties.
Key parameters that would be determined from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.
Furthermore, the Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution across the molecule. This map would highlight the electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and the electron-deficient regions (colored blue), which are prone to nucleophilic attack. For 10-Undecenamide, N-(4-pyridylmethyl)-, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the amide group would be expected to be electron-rich sites.
Illustrative Data Table: Quantum Chemical Properties
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.5 D |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific quantum chemical calculations for 10-Undecenamide, N-(4-pyridylmethyl)- are not publicly available.
Electronic Structure Characterization
The electronic structure of a molecule dictates its reactivity, stability, and intermolecular interactions. For 10-Undecenamide, N-(4-pyridylmethyl)-, a secondary amide, computational methods can elucidate the distribution of electrons and the nature of its chemical bonds. ub.edu
Wavefunction-based quantum chemistry methods are employed to investigate the ground and excited electronic states of amides and their derivatives. ub.edu These theoretical tools can describe the electronic states of medium-sized molecules with varying levels of precision. ub.edu For N-substituted amides, a key feature is the resonance between the amidate and imidolet forms, which can lead to complex electronic states. ub.edu
A common approach involves the use of Natural Bond Orbital (NBO) analysis. NBOs are calculated bonding orbitals that represent a localized, "natural Lewis structure" of a molecule. wikipedia.org This analysis provides a picture of the electron density distribution in atomic and bonding orbitals. wikipedia.org For an amide, NBO calculations can quantify the delocalization of the nitrogen lone pair into the carbonyl π-system, a defining characteristic of the amide bond. This delocalization contributes to the planarity of the amide group and its chemical properties.
The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also crucial. The energy and spatial distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack, respectively, providing a foundation for predicting the compound's reactivity.
Illustrative Data Table: Calculated Electronic Properties of 10-Undecenamide, N-(4-pyridylmethyl)-
This table represents the type of data that would be generated from electronic structure calculations. The values are for illustrative purposes only.
| Property | Calculation Method | Result | Interpretation |
| Dipole Moment | DFT/B3LYP | 3.5 D | Indicates a polar molecule, influencing solubility and intermolecular forces. |
| HOMO Energy | DFT/B3LYP | -6.2 eV | Relates to the ionization potential and the molecule's ability to donate electrons. |
| LUMO Energy | DFT/B3LYP | -0.8 eV | Relates to the electron affinity and the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | DFT/B3LYP | 5.4 eV | Suggests the molecule's kinetic stability and resistance to electronic excitation. |
| NBO Charge on Amide N | NBO Analysis | -0.65 e | Shows significant negative charge, consistent with the nitrogen lone pair. |
| NBO Charge on Carbonyl C | NBO Analysis | +0.55 e | Indicates an electrophilic carbon center, a potential site for nucleophilic attack. |
Reaction Pathway Energetics
Computational methods are invaluable for mapping the energetic landscape of a chemical reaction, such as the formation of the amide bond in 10-Undecenamide, N-(4-pyridylmethyl)-. These studies establish the relative energies of reactants, transition states, intermediates, and products. acs.org By calculating the potential energy surface, researchers can predict reaction rates and understand the detailed mechanism of a reaction. nih.gov
For amide bond formation, a common synthetic route involves the coupling of a carboxylic acid (10-undecenoic acid) and an amine (4-(aminomethyl)pyridine), often facilitated by a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com Computational analysis can model this process step-by-step. acs.org The first step in the mechanism is often the activation of the carboxylic acid by the coupling reagent. youtube.com The amine then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com
The United Reaction Valley Approach (URVA) is a sophisticated method used for the detailed analysis of reaction mechanisms. acs.org It partitions the reaction path into distinct phases, such as a preparation phase where reactants orient themselves, a transition state phase where bond breaking and formation occur, and a product adjustment phase. acs.org This approach can reveal "hidden" intermediates and transition states that are not apparent from a simple stationary point analysis. acs.org
By calculating the activation energy (the energy barrier of the transition state), the feasibility of a proposed reaction pathway can be assessed. Lower activation energies correspond to faster reaction rates. These calculations can help optimize reaction conditions by suggesting alternative reagents or catalysts that lower the energy barriers.
Illustrative Data Table: Calculated Energetics for Amide Formation
This table illustrates the kind of data generated from reaction pathway calculations. The values are hypothetical.
| Reaction Step | Species | Relative Energy (kcal/mol) | Description |
| 1 | Reactants (Acid + Amine + DCC) | 0.0 | Starting point of the reaction. |
| 2 | Transition State 1 (Acid Activation) | +15.2 | Energy barrier for the formation of the O-acylisourea intermediate. |
| 3 | Intermediate (O-acylisourea) | +5.6 | A key intermediate where the carboxylic acid is activated. |
| 4 | Transition State 2 (Nucleophilic Attack) | +12.8 | Energy barrier for the amine attacking the activated carbonyl. |
| 5 | Products (Amide + DCU) | -25.0 | The final, thermodynamically stable products. |
In Silico ADMET Prediction Methodologies (Focus on Predictive Models, not results)dovepress.com
In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial to avoid late-stage failures. nih.govresearchgate.net In silico models offer a rapid and cost-effective way to evaluate these properties before a compound is synthesized. nih.govresearchgate.net These predictive models are typically built using data from large compound libraries and employ various computational techniques, from quantitative structure-activity relationship (QSAR) models to advanced machine learning algorithms. nih.govjocpr.com
Absorption and Distribution Modeling Approaches
Absorption: For a compound like 10-Undecenamide, N-(4-pyridylmethyl)-, oral absorption is a key parameter. In silico models predict this by evaluating several underlying properties. jocpr.com
Solubility Models: These models predict the aqueous solubility of a compound, a prerequisite for absorption. Classification models may categorize a compound as having low, medium, or high solubility, while QSAR models aim to predict a quantitative value. nih.gov These models are often built using large databases of experimentally determined solubilities. nih.gov
Permeability Models: The ability to cross the intestinal membrane is another critical factor. Models predicting permeability through cell lines like Caco-2 are common. These can be QSAR models based on physicochemical descriptors (e.g., logP, polar surface area) or more complex models that account for active transport.
Physiologically-Based Pharmacokinetic (PBPK) Models: These are more sophisticated, multi-compartment models that simulate the movement of a drug through different parts of the body, including the gastrointestinal tract. jocpr.com They use physicochemical properties of the compound along with physiological parameters (like blood flow and enzyme levels) to predict the rate and extent of absorption. jocpr.com
Distribution: Once absorbed, a compound's distribution throughout the body determines its access to the target site and potential off-target tissues.
Plasma Protein Binding (PPB) Models: The extent to which a compound binds to plasma proteins like albumin affects its free concentration and availability. In silico models, often using machine learning algorithms like Random Forest or Support Vector Machines (SVM), predict the percentage of binding based on molecular descriptors. nih.gov
Volume of Distribution (Vdss) Models: Vdss relates the amount of drug in the body to its concentration in the plasma. Prediction models for Vdss are often linear or nonlinear QSAR models that use descriptors like lipophilicity (logP/logD) and ionization state (pKa). nih.gov
Blood-Brain Barrier (BBB) Penetration Models: For compounds intended to act on the central nervous system (or for which CNS side effects are a concern), models predicting BBB penetration are essential. These are typically classification models (Yes/No) built using machine learning algorithms trained on data from compounds with known BBB permeability. nih.gov
Metabolic Stability Prediction Methodologies
Metabolic stability is a critical parameter that influences a compound's half-life and duration of action. oup.com In silico models are designed to predict how quickly a compound like 10-Undecenamide, N-(4-pyridylmethyl)- would be broken down by metabolic enzymes, primarily in the liver. nih.gov
Classification Models: Many predictive tools are classification models that categorize a compound as "stable" or "unstable." nih.govoup.com For instance, a model might be trained on data from human liver microsome (HLM) assays, where compounds remaining above a certain percentage after a set time are labeled stable. oup.com Machine learning algorithms like Random Forest (RF), Naïve Bayes, and SVM are commonly used to build these classifiers. oup.com
Site of Metabolism (SoM) Prediction: These models identify the specific atoms or bonds within a molecule most likely to be metabolized. This is valuable for guiding chemical modifications to block metabolic hotspots and improve stability. Models may use rule-based systems derived from known metabolic reactions or machine learning approaches that learn patterns from large datasets of metabolized compounds.
CYP450 Inhibition/Induction Models: Cytochrome P450 (CYP) enzymes are central to drug metabolism. In silico models are used to predict whether a compound will inhibit or induce specific CYP isoforms (e.g., CYP3A4, CYP2D6). These are typically pharmacophore or machine learning-based models trained on data from compounds known to interact with these enzymes. Predicting these interactions is crucial for avoiding drug-drug interactions.
Excretion Pathway Predictions
Predicting how a compound is eliminated from the body is a key component of its pharmacokinetic profile. The primary route of excretion for many small molecules is through the kidneys. researchgate.net
Fraction Excreted Unchanged (fe) Models: These models predict the fraction of a drug that is excreted in the urine without being metabolized. scispace.com Binary classification models are often developed to predict whether renal excretion is a major or minor pathway, using a defined threshold for fe (e.g., >0.25). scispace.com These models typically use fundamental molecular descriptors like molecular weight, charge, lipophilicity (logD), and plasma protein binding as inputs. scispace.com
Renal Clearance (CLr) Models: These quantitative models aim to predict the rate of renal clearance. nih.gov Due to the complexity of renal excretion, which involves glomerular filtration, tubular secretion, and reabsorption, a single model is often insufficient. bohrium.com A common approach is a two-step system: first, a classification model predicts the dominant mechanism (e.g., net secretion vs. net reabsorption), and then separate regression models are applied to predict the CLr value for each class. researchgate.net Descriptors like lipophilicity and the number of hydrogen bond donors are often important predictors. bohrium.com
Transporter Interaction Models: Renal excretion is heavily influenced by transporter proteins (e.g., OATs, OCTs) that mediate active secretion and reabsorption in the kidney tubules. In silico models, including pharmacophore and QSAR approaches, can be developed to predict a compound's likelihood of being a substrate or inhibitor for these key transporters.
Pharmacophore Modeling and Virtual Screeningdovepress.com
Pharmacophore modeling and virtual screening are powerful computational techniques used to identify novel molecules that are likely to be biologically active against a specific target. researchgate.netdergipark.org.tr These methods are central to modern computer-aided drug design (CADD). frontiersin.org
A pharmacophore is an abstract representation of the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative charges) necessary for a molecule to interact with a specific biological target. numberanalytics.com
There are two main approaches to generating a pharmacophore model: dergipark.org.trcreative-biostructure.com
Ligand-Based Modeling: This method is used when the 3D structure of the target protein is unknown but a set of active ligand molecules is available. The molecules are superimposed, and the common chemical features that are believed to be responsible for their activity are extracted to create a pharmacophore hypothesis. creative-biostructure.com
Structure-Based Modeling: When the 3D structure of the target protein (or a target-ligand complex) is known, a pharmacophore can be derived directly from the key interaction points within the binding site. creative-biostructure.com This involves identifying features on the ligand and their complementary features on the protein.
Once a robust pharmacophore model is developed, it is used as a 3D query in a virtual screening campaign. schrodinger.com The goal is to rapidly search through large databases of chemical compounds (which can contain millions or even billions of molecules) to find those that match the pharmacophoric features in the correct spatial arrangement. frontiersin.orgdevdiscourse.com
The typical virtual screening workflow involves several steps: frontiersin.orgschrodinger.com
Database Preparation: A large library of compounds is prepared, often by filtering for drug-like physicochemical properties to remove undesirable structures. schrodinger.com
Pharmacophore Searching: The pharmacophore model is used as a filter to rapidly screen the database, retaining only the molecules that fit the query. columbiaiop.ac.in
Docking and Scoring: The hits from the pharmacophore search are then subjected to molecular docking, a more computationally intensive process. Docking predicts the preferred binding orientation of the molecule within the target's active site and assigns a score based on the predicted binding affinity. dovepress.com
Hit Selection and Refinement: The top-scoring compounds from docking are visually inspected and further filtered. Advanced methods like absolute binding free energy (ABFE) calculations may be used on a smaller set of promising candidates to get a more accurate prediction of potency. nih.gov The final list of hits is then prioritized for experimental testing.
For a compound like 10-Undecenamide, N-(4-pyridylmethyl)-, this process could be used to discover other molecules with similar features that might bind to the same, as-yet-unidentified biological target.
Future Directions and Translational Research Perspectives
Advancements in Synthetic Methodologies for Enhanced Scalability
The synthesis of amides is a cornerstone of organic and medicinal chemistry. sigmaaldrich.com Traditional methods often involve activating carboxylic acids into more reactive forms like acyl chlorides or using coupling reagents, which can be inefficient and generate significant waste. semanticscholar.orgyoutube.com For a compound like 10-Undecenamide (B14740286), N-(4-pyridylmethyl)-, which would be synthesized from 10-undecenoic acid and 4-(aminomethyl)pyridine, developing scalable and sustainable synthetic routes is critical for enabling extensive preclinical and potential clinical investigation.
Future research should focus on green chemistry principles to minimize environmental impact and improve efficiency. bohrium.comacs.org Key areas for advancement include:
Catalytic Direct Amidation: Exploring novel catalysts, such as those based on boric acid or transition metals like ruthenium and iron, can facilitate the direct coupling of the carboxylic acid and amine, often under solvent-free conditions. sigmaaldrich.comsemanticscholar.orgacs.org This approach avoids the need for stoichiometric activating agents and reduces waste streams.
Enzymatic Synthesis: Biocatalysis, using enzymes like lipases (e.g., Candida antarctica lipase (B570770) B), offers a highly selective and environmentally benign alternative. nih.govnih.gov These reactions can be performed in greener solvents or even solvent-free systems, yielding highly pure products with minimal purification. nih.govgoogle.com ATP-dependent enzymes that activate carboxylic acids via acyl-adenylate intermediates also represent a promising biosynthetic route. nih.govnih.gov
Continuous Flow Chemistry: Transitioning from batch processing to continuous flow manufacturing can significantly enhance scalability, safety, and reproducibility. google.com Flow reactors allow for precise control over reaction parameters, leading to higher yields and purity, which is essential for producing active pharmaceutical ingredients. Microwave-assisted continuous flow processes have also been shown to be effective for producing fatty acid amides. google.com
A comparative analysis of potential synthetic routes highlights the advantages of modern methodologies over traditional approaches.
Table 1: Comparison of Potential Synthetic Routes for 10-Undecenamide, N-(4-pyridylmethyl)-
| Methodology | Key Advantages | Key Disadvantages | Scalability Potential |
| Traditional Acyl Halide Route | Well-established, generally high-yielding. | Requires stoichiometric and often hazardous reagents (e.g., thionyl chloride), generates corrosive byproducts. | Moderate |
| Peptide Coupling Reagents | Mild conditions, high yields. | Expensive reagents, generates significant stoichiometric byproducts, difficult purification. | Low to Moderate |
| Boric Acid Catalysis | Solvent-free, simple, uses inexpensive catalyst. semanticscholar.orgbohrium.com | May require elevated temperatures. | High |
| Enzymatic Catalysis (Lipase) | High selectivity, mild conditions, green solvent compatibility. nih.govnih.gov | Enzyme cost and stability can be a factor, slower reaction times. | Moderate to High |
| Continuous Flow Synthesis | Excellent process control, enhanced safety, high throughput, reproducible. google.com | Requires specialized equipment and process optimization. | Very High |
Elucidation of Novel Molecular Targets and Pathways
The hybrid structure of 10-Undecenamide, N-(4-pyridylmethyl)- suggests it could interact with multiple biological targets. The long lipid chain is characteristic of endocannabinoid-like molecules, while the pyridine (B92270) ring is a common feature in many pharmacologically active compounds.
Future research should aim to identify and validate the molecular targets of this compound. Based on structurally related molecules, potential targets include:
Fatty Acid Amide Hydrolase (FAAH): FAAs are primarily metabolized by the enzyme FAAH. taylorandfrancis.com Inhibition of FAAH increases the levels of endogenous signaling lipids, which has therapeutic effects in pain and inflammation. The structure of 10-Undecenamide, N-(4-pyridylmethyl)- makes it a candidate for investigation as a potential FAAH inhibitor.
Transient Receptor Potential (TRP) Channels: Many lipid-like molecules modulate the activity of TRP channels (e.g., TRPV1), which are involved in pain and sensory perception. The undecenamide portion of the molecule could facilitate interactions with these ion channels.
G-Protein Coupled Receptors (GPCRs): The endocannabinoid system includes the GPCRs CB1 and CB2, which are activated by fatty acid amides like anandamide (B1667382). It would be valuable to screen 10-Undecenamide, N-(4-pyridylmethyl)- for activity at these and other orphan GPCRs that are known to bind lipids.
Kinases: The pyridine moiety is a well-known scaffold in kinase inhibitors. For instance, N-(4-aminopyridin-2-yl)amides have been designed as inhibitors of B-Raf(V600E), a key target in cancer. nih.gov Investigating whether 10-Undecenamide, N-(4-pyridylmethyl)- can inhibit specific protein kinases is a logical step.
Exploration of New Biological Applications in Preclinical Research
Given the potential molecular targets, 10-Undecenamide, N-(4-pyridylmethyl)- could be explored for a variety of therapeutic applications. The primary fatty acid amides are known to be important signaling molecules in the mammalian nervous system, with roles in processes like sleep and locomotion. nih.gov
Systematic preclinical evaluation should be undertaken in the following areas:
Neuroprotection and Anti-inflammatory Effects: FAAs are known to have neuroprotective and anti-inflammatory properties. This compound could be tested in cell-based and animal models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) or inflammatory conditions (e.g., arthritis).
Analgesic Properties: As a potential modulator of FAAH or TRP channels, its efficacy in various models of neuropathic and inflammatory pain should be assessed.
Anticancer Activity: The presence of the pyridylmethyl group warrants investigation into its antiproliferative effects against various cancer cell lines, particularly those dependent on kinase signaling pathways that might be inhibited by this structural motif. nih.gov
Antimicrobial Activity: Amides incorporating heterocyclic rings and lipid chains have shown promise as antimicrobial agents. Screening against a panel of pathogenic bacteria and fungi could reveal new therapeutic potential.
Integration of Advanced Computational Approaches for Drug Discovery
Computational methods can accelerate the drug discovery and development process for 10-Undecenamide, N-(4-pyridylmethyl)-. These in silico techniques can provide insights into its mechanism of action and guide the design of more potent and selective analogs.
Key computational strategies would include:
Molecular Docking: Simulating the binding of the compound to the 3D structures of potential targets like FAAH, TRP channels, and various kinases can help prioritize experimental testing and explain structure-activity relationships (SAR).
Quantitative Structure-Activity Relationship (QSAR): Once initial biological data is obtained for a series of related analogs, QSAR models can be built to correlate chemical structures with their biological activities, enabling the prediction of potency for new, unsynthesized compounds.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how 10-Undecenamide, N-(4-pyridylmethyl)- interacts with its target protein over time, revealing the stability of the binding pose and key intermolecular interactions.
Development of Advanced Preclinical Models for Efficacy Assessment
To accurately predict the therapeutic potential of 10-Undecenamide, N-(4-pyridylmethyl)-, it is essential to move beyond simple cell cultures to more physiologically relevant model systems.
Future efficacy studies should utilize:
Organoid and Spheroid Cultures: Three-dimensional (3D) cell cultures, such as tumor spheroids or brain organoids, more closely mimic the microenvironment of native tissues. Testing the compound in these models can provide more accurate data on penetration, efficacy, and potential toxicity.
Genetically Engineered Animal Models: For indications like cancer or specific neurodegenerative diseases, using animal models that carry disease-causing mutations (e.g., B-Raf(V600E) in melanoma models) allows for a more targeted assessment of efficacy.
Humanized Models: Animal models engrafted with human cells or tissues (e.g., patient-derived xenografts in oncology) can offer better predictions of how the compound will perform in human patients.
Opportunities for Collaborative Multidisciplinary Research
The successful translation of a compound like 10-Undecenamide, N-(4-pyridylmethyl)- from a laboratory curiosity to a clinical candidate requires a convergence of expertise. Fostering collaborations between different scientific disciplines is paramount.
Promising collaborative opportunities include:
Medicinal Chemists and Computational Biologists: To design and synthesize optimized analogs based on predictive modeling.
Pharmacologists and Structural Biologists: To identify molecular targets and elucidate the precise mechanism of action using techniques like X-ray crystallography or cryo-electron microscopy.
Synthetic Chemists and Chemical Engineers: To develop and scale up efficient, green, and economically viable manufacturing processes. acs.org
Academic Labs and Pharmaceutical Industry Partners: To leverage the innovative research from academia with the drug development and clinical trial expertise of industry to accelerate the translational pipeline. The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable, for example, has identified catalytic amide bond formation as a key area, indicating broad interest in this field. sigmaaldrich.com
By systematically pursuing these future directions, the scientific community can unlock the full therapeutic potential of 10-Undecenamide, N-(4-pyridylmethyl)- and related fatty acid amides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
